molecular formula C23H23ClN6O B10923694 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923694
M. Wt: 434.9 g/mol
InChI Key: NEGWQDSFGLFXPI-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as a cyclopropyl group, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure the formation of the desired pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The various substituents, such as the cyclopropyl group, phenyl group, and carboxamide group, are introduced through a series of substitution reactions. These reactions may involve the use of reagents such as alkyl halides, aryl halides, and amines, along with appropriate catalysts and solvents.

Industrial Production Methods

In an industrial setting, the production of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques can also help in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include alkyl halides, aryl halides, and amines.

Common Reagents and Conditions

The reactions involving N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Pyrazole Derivatives: Compounds containing the pyrazole ring exhibit similar reactivity and can be used in similar applications.

    Pyridine Derivatives: These compounds contain the pyridine ring and are known for their diverse chemical and biological activities.

Properties

Molecular Formula

C23H23ClN6O

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23ClN6O/c1-3-29-20(18(24)12-26-29)13-25-23(31)17-11-19(15-9-10-15)27-22-21(17)14(2)28-30(22)16-7-5-4-6-8-16/h4-8,11-12,15H,3,9-10,13H2,1-2H3,(H,25,31)

InChI Key

NEGWQDSFGLFXPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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